3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide
Description
This compound features a 1,2,4-benzothiadiazine 1,1-dioxide core linked via a propanamide chain to a 3-[ethyl(phenyl)amino]propyl substituent. The benzothiadiazine dioxide moiety is associated with diverse biological activities, including enzyme inhibition and receptor modulation, as seen in structurally related pharmaceuticals .
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-2-25(17-9-4-3-5-10-17)16-8-15-22-21(26)14-13-20-23-18-11-6-7-12-19(18)29(27,28)24-20/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRDMEXGYYOLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a key target for antiviral drugs.
Mode of Action
The compound acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase. It binds to the polymerase, preventing it from synthesizing new viral RNA strands. This inhibits the replication of the virus within the host cells.
Biochemical Pathways
The compound affects the HCV replication pathway. By inhibiting the RNA-dependent RNA polymerase, it disrupts the viral replication cycle. This prevents the production of new virus particles, limiting the spread of the infection within the host.
Biological Activity
The compound 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide is a member of the benzothiadiazine family and has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 373.53 g/mol
The compound features a benzothiadiazine core with a dioxido group and an amide linkage that contributes to its biological activity.
Antiviral Activity
Research has shown that derivatives of benzothiadiazines exhibit potent inhibitory activity against Hepatitis C Virus (HCV) RNA-dependent RNA polymerase. A notable study identified structural analogs that inhibited HCV polymerase enzymatic activity and replication in Huh-7 cells, suggesting that modifications to the quinolinone ring can enhance antiviral potency .
Ion Channel Inhibition
In vitro studies have demonstrated that compounds related to this class exhibit significant inhibitory effects on ion channels such as Kv1.3. For instance, specific analogs showed comparable potency to known inhibitors like PAP-1 under IonWorks patch clamp assay conditions . This suggests potential applications in treating autoimmune diseases where Kv1.3 plays a critical role.
Structure-Activity Relationships (SAR)
A detailed analysis of SAR has revealed that various substituents on the benzothiadiazine ring significantly influence biological activity. For example:
- Substituents : The presence of electron-donating or withdrawing groups affects the compound's ability to interact with target proteins.
- Positioning of Functional Groups : The position of functional groups on the benzothiadiazine scaffold can modulate potency and selectivity towards specific biological targets.
Case Study 1: Hepatitis C Inhibition
A study published in Journal of Medicinal Chemistry highlighted a series of 3-(1,1-dioxido-2H-benzothiadiazin-3-yl)-4-hydroxyquinolinones as potent HCV polymerase inhibitors. Compound 130 was identified as having excellent potency in biochemical assays and showed promise for further clinical development .
Case Study 2: Kv1.3 Channel Modulation
Another study focused on the synthesis and evaluation of N-{3-[ethyl(phenyl)amino]propyl} derivatives which demonstrated significant Kv1.3 inhibition. These findings underscore the therapeutic potential of this compound class in managing conditions associated with ion channel dysregulation .
Comparison with Similar Compounds
Core Heterocycle Modifications
Benzothiadiazine Dioxide vs. Pyranone/Phenolic Groups (Compound A11)
- Target Compound : The benzothiadiazine dioxide core may confer selectivity toward sulfur-binding enzymes (e.g., kinases or phosphatases) due to its polarizable sulfone group.
- A11 (): Features pyranone and phenolic groups, which are associated with antioxidant and anti-inflammatory properties. A11 inhibits cancer cell migration via DNAJA1/mutant p53 pathways, suggesting a distinct mechanism compared to benzothiadiazine derivatives .
Benzothiadiazine Dioxide vs. Naphthyridinone ()
- Compound: Combines benzothiadiazine dioxide with a naphthyridinone ring, increasing molecular complexity (MW 463.52 vs. ~450 estimated for the target compound). The naphthyridinone may enhance π-π stacking interactions in biological targets .
Side Chain Variations
Ethyl(phenyl)amino Propyl vs. Methyl(phenyl)amino Propyl (A11)
- Ethyl may also improve metabolic stability over methyl due to reduced oxidation susceptibility.
Physicochemical and Pharmacokinetic Properties
- The target compound’s benzothiadiazine dioxide group improves solubility compared to more lipophilic analogs like A11. However, the ethyl(phenyl)amino group may reduce aqueous solubility relative to simpler amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
